![molecular formula C13H22MgNO10+ B15198848 magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium is a complex compound that plays a significant role in various biological and chemical processes. It is a magnesium salt composed of magnesium and dibasic citrate ions in a 1:1 ratio . This compound is known for its applications in food, medicine, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium typically involves the reaction of magnesium oxide or magnesium hydroxide with citric acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions where magnesium carbonate or magnesium hydroxide is reacted with citric acid under controlled conditions. The reaction mixture is then filtered, and the filtrate is concentrated to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: The compound is used in the production of food additives, cosmetics, and other industrial products.
Wirkmechanismus
The mechanism of action of magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cofactor for several enzymes and plays a crucial role in energy production and metabolic processes . The compound’s effects are mediated through its ability to bind to specific receptors and modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium citrate: A similar compound that also contains magnesium and citrate ions but in a different ratio.
Magnesium hydrogen citrate: Another related compound with similar properties and applications.
Uniqueness
Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium is unique due to its specific molecular structure and the presence of the trimethylazanium group. This gives it distinct chemical and biological properties compared to other magnesium citrate derivatives .
Eigenschaften
Molekularformel |
C13H22MgNO10+ |
|---|---|
Molekulargewicht |
376.62 g/mol |
IUPAC-Name |
magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/C7H15NO3.C6H8O7.Mg/c1-8(2,3)5-6(9)4-7(10)11;7-3(8)1-6(13,5(11)12)2-4(9)10;/h6,9H,4-5H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-1/t6-;;/m0../s1 |
InChI-Schlüssel |
ZJHYPNORKBZNRY-ILKKLZGPSA-M |
Isomerische SMILES |
C[N+](C)(C)C[C@H](CC(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


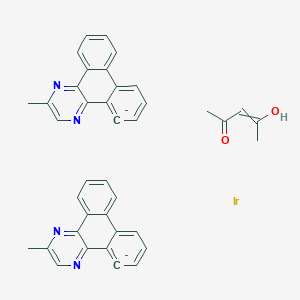
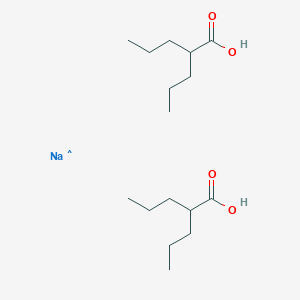
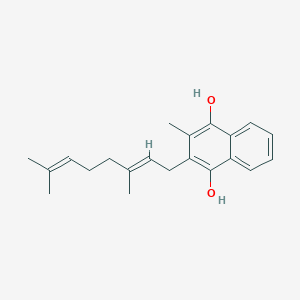
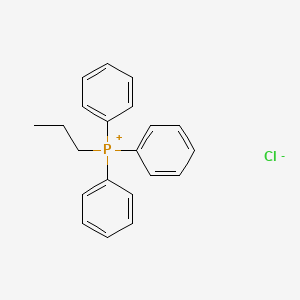
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
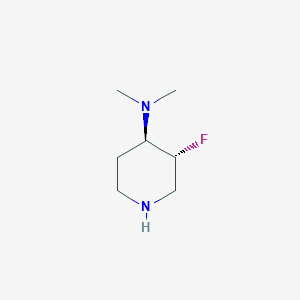
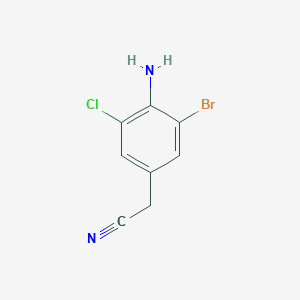
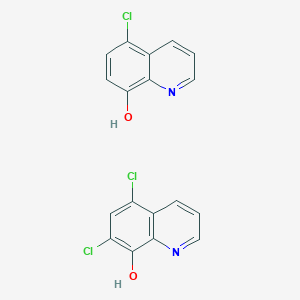
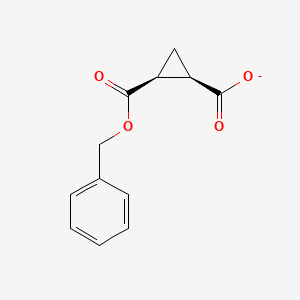
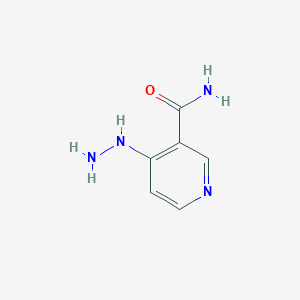
![5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B15198837.png)
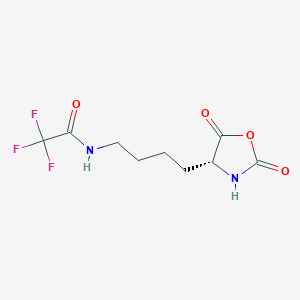
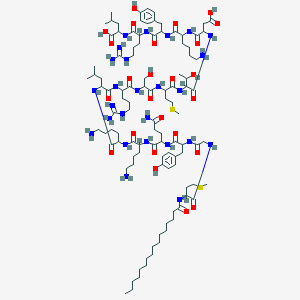
![4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B15198854.png)
